molecular formula C5H2ClIN2O2 B1589499 2-Chloro-3-iodo-5-nitropyridine CAS No. 25391-60-0

2-Chloro-3-iodo-5-nitropyridine

Cat. No. B1589499
Key on ui cas rn: 25391-60-0
M. Wt: 284.44 g/mol
InChI Key: KUMMEUQAQSZVOD-UHFFFAOYSA-N
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Patent
US08536165B2

Procedure details

A mixture of 3-iodo-5-nitropyridin-2-ol (37.60 mmol, 10 g), POCl3 (86.47 mmol, 7.94 ml) and PCl5 (48.87 mmol, 10.2 g) was heated at 140° C. for 45 minutes under argon atmosphere. The mixture was cooled at room temperature, poured slowly over iced-water and extracted with dichloromethane. The organic phase was washed with water, NaHCO3 aqueous solution and brine. The solvent was evaporated and the crude mixture was purified by chromatography over SiO2 eluting hexane/DCM mixtures affording 7.32 g (yield 69%) of the expected product.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
7.94 mL
Type
reactant
Reaction Step One
Name
Quantity
10.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
69%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:3](O)=[N:4][CH:5]=[C:6]([N+:8]([O-:10])=[O:9])[CH:7]=1.O=P(Cl)(Cl)[Cl:14].P(Cl)(Cl)(Cl)(Cl)Cl>O>[Cl:14][C:3]1[C:2]([I:1])=[CH:7][C:6]([N+:8]([O-:10])=[O:9])=[CH:5][N:4]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
IC=1C(=NC=C(C1)[N+](=O)[O-])O
Name
Quantity
7.94 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
10.2 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled at room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The organic phase was washed with water, NaHCO3 aqueous solution and brine
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the crude mixture was purified by chromatography over SiO2
WASH
Type
WASH
Details
eluting hexane/DCM

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C=C1I)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 7.32 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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